molecular formula C17H21Cl2N5OS B2975779 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216452-32-2

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2975779
CAS RN: 1216452-32-2
M. Wt: 414.35
InChI Key: ZGZOQFQJRNYLMX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21Cl2N5OS and its molecular weight is 414.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • A study by Ledenyova et al. (2018) discusses the synthesis of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement, highlighting the complex reactions involving pyrazole derivatives and their potential in creating new chemical entities for various applications (Ledenyova et al., 2018).

Antimicrobial Activity

  • Sarenko et al. (1972) and B'Bhatt & Sharma (2017) explored the antimicrobial properties of compounds structurally related to the query molecule, emphasizing the potential of such chemicals in developing new antibacterial and antifungal agents (Sarenko et al., 1972); (B'Bhatt & Sharma, 2017).

Anticancer Properties

  • Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar functional groups to the query compound, demonstrating significant cytotoxic activities against various cancer cell lines, which suggests potential for cancer therapy research (Deady et al., 2003).

Design and Synthesis for Biological Activities

  • Palkar et al. (2017) designed and synthesized analogs with benzothiazole and pyrazole components, showing promising antibacterial activity, indicating the role of such structures in developing novel antibacterial agents (Palkar et al., 2017).

Molecular Modeling and QSAR Studies

  • Another dimension of research involves QSAR studies, as conducted by Palkar et al. (2017), to understand the relationship between chemical structure and biological activity, which is crucial for the rational design of new compounds with enhanced efficacy (Palkar et al., 2017).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5OS.ClH/c1-11-10-13(22(4)20-11)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZOQFQJRNYLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

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